Eosinophil Peroxidase (EPX) Inhibition Potency vs. Literature EPX Inhibitors
In a biochemical assay measuring inhibition of human eosinophil peroxidase (EPX) bromination activity using tyrosine as substrate, 2-(2-amino-5-(2-bromophenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol exhibited an IC₅₀ of 360 nM after 10-minute incubation [1]. This positions the compound as a moderate-potency EPX ligand. For context, the well-characterized EPX inhibitor verdiperstat (AZD3241) demonstrates an IC₅₀ of approximately 2.5 µM against the related myeloperoxidase (MPO) in cellular assays [2], though direct EPX head-to-head data are not published. This comparison should be treated as cross-class inference only. The same compound showed substantially weaker inhibition of recombinant human MPO (IC₅₀ > 42 µM in a neutrophil luminometry assay), suggesting a degree of selectivity for EPX over MPO under the tested conditions [1].
| Evidence Dimension | EPX enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 360 nM (human EPX bromination assay, 10 min incubation) |
| Comparator Or Baseline | Verdiperstat (AZD3241): IC₅₀ ~2.5 µM for MPO (cellular assay); direct EPX data not available |
| Quantified Difference | Target compound is ~7-fold more potent against EPX than verdiperstat against MPO (cross-target comparison with caution) |
| Conditions | Biochemical assay: human EPX, tyrosine substrate, 3-bromo-tyrosine formation detection, 10 min [1] |
Why This Matters
For groups screening EPX inhibitors, this compound offers a quantitatively defined potency anchor (360 nM) that enables direct benchmarking against internal EPX screening hits.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). IC₅₀ data for human EPX and MPO inhibition. Accessed via ChEMBL curation (Bristol-Myers Squibb data). View Source
- [2] Nelander K, et al. (2018) 'Pharmacokinetics, Pharmacodynamics and Safety of Verdiperstat (AZD3241) in Healthy Volunteers.' Br J Clin Pharmacol. 84(11):2575-2585. View Source
